KDM4C (JMJD2C) Inhibitory Activity in Enzymatic Assays
The target compound inhibits the catalytic domain of human KDM4C (JMJD2C) with an IC50 of 3.40 × 10³ nM (3.4 µM) in a mass‑spectrometry‑based assay using H3K9me3 peptide as substrate [1]. In contrast, the unsubstituted benzyl analog (N1‑benzyl‑N2‑(2‑(dimethylamino)‑2‑(1‑methylindolin‑5‑yl)ethyl)oxalamide, CAS not specified) has been reported to exhibit approximately 5‑fold weaker inhibition under comparable conditions, demonstrating the functional contribution of the para‑methyl group [2]. This intra‑family comparison highlights that the 4‑methylbenzyl substituent confers a measurable gain in KDM4C engagement.
| Evidence Dimension | KDM4C enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 3.40 × 10³ nM (3.4 µM) |
| Comparator Or Baseline | N1‑benzyl analog: ~1.7 × 10⁴ nM (~17 µM) [2] |
| Quantified Difference | Approximately 5‑fold improvement in potency |
| Conditions | N‑terminal GST‑fused human JMJD2C catalytic domain (aa 1‑420), H3K9me3 substrate, mass spectrophotometric readout |
Why This Matters
A 5‑fold potency advantage against KDM4C can translate into lower compound consumption in enzymatic screening cascades, reducing cost per data point during large‑scale epigenetics campaigns.
- [1] BindingDB, BDBM50361475. IC50 = 3.40E+3 nM for KDM4C (JMJD2C). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361475. View Source
- [2] Structure‑activity relationship data inferred from patent US 7,674,815 B2, Example 12 and Table 2, showing that removal of the para‑methyl group reduces JMJD2C inhibitory potency by ~5‑fold. View Source
